2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid
Description
2-[4-(4-Bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid (CAS 339018-24-5) is a triazole-based compound featuring a 1,2,4-triazole ring fused with a 4-bromophenyl substituent and an acetic acid side chain. The acetic acid moiety improves aqueous solubility, making it a candidate for pharmaceutical applications. This compound is synthesized via multi-step routes involving cyclization and functional group modifications, as inferred from related triazole derivatives in the literature .
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-5-oxo-1,2,4-triazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c11-7-1-3-8(4-2-7)13-6-12-14(10(13)17)5-9(15)16/h1-4,6H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBDNXPQWNHQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN(C2=O)CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches for 1,2,4-Triazoles
The synthesis of 1,2,4-triazole derivatives has been extensively studied, with numerous methodologies developed over the years. Understanding these general approaches provides a foundation for the specific synthesis of our target compound.
Classical Methods for 1,2,4-Triazole Synthesis
Classical approaches to 1,2,4-triazole synthesis typically involve the cyclization of nitrogen-rich precursors such as hydrazides, amidrazones, or thiosemicarbazides. These methods often require relatively harsh conditions but provide reliable access to the triazole scaffold.
Synthesis from Acylhydrazines
One of the most common approaches involves the reaction of acylhydrazines with various reagents to form the triazole ring. For example, the reaction of acylhydrazines with orthoformates or carboxylic acid derivatives can lead to 1,2,4-triazoles through cyclodehydration reactions.
Synthesis from Thiosemicarbazides
Another classical approach utilizes thiosemicarbazides as key intermediates. This method typically involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazides, followed by base-catalyzed cyclization to form 1,2,4-triazole-3-thiones, which can be further modified.
As demonstrated in the literature, "Thiosemicarbazide (1.0 mmol) is added portionwise to 5% NaOH solution (30 mL) and the reaction mixture is refluxed for 4 h. Cool and acidify with 6 N HCl to pH 2-3. The precipitated solid is filtered, washed with water, and recrystallized from ethanol". This approach has been successfully applied to synthesize various 4-substituted phenyl-5-substituted-2H-1,2,4-triazole-3-thiones.
Modern Approaches to 1,2,4-Triazole Synthesis
Recent developments in synthetic methodology have led to milder, more efficient routes to 1,2,4-triazoles, often employing catalysts or green chemistry principles.
Green Chemistry Approaches
Modern synthetic strategies often emphasize environmentally friendly conditions, such as the use of ultrasound, mechanical mixing, or aqueous reaction media. As noted in recent literature, "Green Chemistry has become in the last two decades an increasing part of research interest. Nonconventional «green» sources for chemical reactions include micro-wave, mechanical mixing, visible light and ultrasound".
These approaches can offer advantages in terms of reaction efficiency, reduced waste generation, and safer operating conditions. For example, "The thus prepared alkyne reacted with aryl or alkyl azides at room temperature under ultrasound irradiation and in the presence of diisopropylethylamine affording the triazolo derivatives in fairly good yields".
Specific Synthesis Methods for 2-[4-(4-Bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic Acid
Based on the structural features of the target compound and synthesis methods reported for similar derivatives, several viable approaches can be outlined for the preparation of this compound.
Method 1: Sequential Construction via 4-Bromobenzonitrile Derivative
This approach is adapted from the general method described in patent literature for similar 1,2,4-triazole derivatives. The synthesis proceeds through the following steps:
- Conversion of 4-bromobenzonitrile to an imino intermediate using acetyl chloride
- Amidation reaction with formyl chloride-containing compounds
- Cyclization with hydrazine derivatives to form the triazole ring
- N-alkylation with chloroacetic acid to introduce the acetic acid moiety
The reaction scheme follows the general pathway:
4-Bromobenzonitrile → Imino intermediate → Amidated intermediate →
4-(4-Bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole →
this compound
Comparison of Synthetic Methodologies
Each of the proposed synthetic methods has distinct advantages and limitations, which can be evaluated based on several criteria:
| Method | Advantages | Limitations | Expected Yield |
|---|---|---|---|
| Method 1 | - Versatile approach - Good functional group tolerance - No metal catalysts required |
- Multiple steps - Potential for side reactions during imino formation |
60-75% |
| Method 2 | - Well-established chemistry - Ready availability of starting materials - Scalable process |
- Requires handling of CS₂ - Additional oxidation step needed |
55-70% |
| Method 3 | - Fewest steps if precursor available - Straightforward chemistry - Simple purification |
- Depends on availability of precursor - Potential for multiple N-alkylation |
70-85% |
Green Chemistry Considerations
From a green chemistry perspective, several factors should be considered when selecting a synthetic method:
- Atom economy: Method 3 offers the best atom economy, while Methods 1 and 2 involve multiple transformations with potential waste generation.
- Solvent use: DMF, commonly used in N-alkylation reactions, poses environmental concerns. Alternative solvents such as acetone or ethanol could be considered.
- Energy requirements: Methods requiring extended heating or multiple purification steps have higher energy footprints.
- Reagent toxicity: Method 2 involves carbon disulfide, which presents toxicity and flammability hazards.
Characterization and Analytical Data
Spectroscopic Characterization
The target compound can be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) of the compound would typically show:
- A singlet at approximately δ 4.5-4.7 ppm for the methylene protons (-CH₂-) adjacent to the triazole nitrogen
- A broad singlet at approximately δ 12-13 ppm for the carboxylic acid proton
- Two doublets in the aromatic region (δ 7.5-8.0 ppm) for the para-substituted phenyl ring
- A singlet for the triazole CH proton
Carbon-13 NMR (¹³C NMR) would display signals for:
- The carboxylic acid carbon (around δ 170 ppm)
- The triazole C=O carbon (around δ 150-155 ppm)
- The triazole carbon atoms (around δ 140-150 ppm)
- The aromatic carbons (δ 120-135 ppm)
- The methylene carbon (around δ 50 ppm)
Infrared (IR) Spectroscopy
Key IR absorptions would include:
- O-H stretching of carboxylic acid (3300-2500 cm⁻¹, broad)
- C=O stretching of carboxylic acid (1700-1725 cm⁻¹)
- C=O stretching of triazole (1650-1680 cm⁻¹)
- C=N stretching (1580-1650 cm⁻¹)
- C-Br stretching (500-600 cm⁻¹)
Mass Spectrometry
Mass spectrometry would show a molecular ion peak at m/z 298/300 with the characteristic isotope pattern of bromine (approximately equal intensity peaks at M and M+2).
Crystallographic Data
X-ray crystallography would reveal the molecular structure, confirming the 1,2,4-triazole core with the 4-bromophenyl substituent at position 4, the oxo group at position 5, and the acetic acid moiety at position 1.
Purification Methods
Purification of the target compound can be achieved through various techniques:
Recrystallization
The compound can be recrystallized from suitable solvent systems such as:
- Ethanol or ethanol/water mixtures
- Acetone/hexane
- Ethyl acetate/hexane
Chromatographic Purification
Column chromatography using silica gel as the stationary phase and appropriate solvent systems (e.g., ethyl acetate/hexane with 1-5% acetic acid) can effectively purify the compound.
pH-Dependent Extractions
Taking advantage of the acidic carboxylic acid functional group, the compound can be purified through pH-dependent extractions:
- Dissolve the crude product in an organic solvent
- Extract with aqueous base (e.g., NaHCO₃ solution) to remove the target compound into the aqueous phase
- Acidify the aqueous phase to pH 2-3 to precipitate the purified compound
- Filter, wash, and dry the precipitate
Applications and Significance
The target compound this compound represents an important building block for pharmaceutical and agrochemical development. The 1,2,4-triazole scaffold is known to exhibit diverse biological activities:
"Triazole, comprising three nitrogen atoms and two carbon atoms, is divided into two isomers 1,2,3-triazole and 1,2,4-triazole. Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities".
The specific functionalization of our target compound with a 4-bromophenyl group and acetic acid moiety may confer particular biological activities or serve as an intermediate for further chemical elaboration.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), thiols (RSH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Azides, thiols
Scientific Research Applications
2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can enhance binding affinity to these targets, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Functional Group Modifications
- Acetic Acid vs. Ester Derivatives : The free carboxylic acid in the target compound enhances solubility (logP ~1.2 predicted) compared to ethyl esters (logP ~2.5–3.0), favoring pharmacokinetic profiles for oral administration .
- Triazole Core Modifications : Compounds with indolyl or morpholinylethyl substituents (e.g., from and ) exhibit varied antimicrobial activities. The bromophenyl group in the target compound may confer stronger Gram-positive bacterial inhibition due to increased hydrophobicity .
Physicochemical Properties
Biological Activity
2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid (CAS No. not specified) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 298.09 g/mol. The structure features a triazole ring and a bromophenyl moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit a range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Possible effects on inflammatory pathways.
Antimicrobial Activity
A study highlighted the antibacterial properties of triazole derivatives, noting that compounds similar to this compound demonstrated significant activity against gram-positive bacteria. The zone of inhibition was measured using the agar-well diffusion method.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| Similar triazole derivative | E. coli | 12 |
Anticancer Activity
In vitro studies have assessed the anticancer potential of related triazole compounds. For instance, compounds with similar structures were tested against several cancer cell lines including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation.
Case Study: Anticancer Efficacy
In a specific study involving various triazole derivatives:
- Cell Lines Tested : HepG2, MCF-7 (breast), and HT-29 (colon).
- Method : MTT assay for cell viability.
The findings showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through modulation of signaling pathways such as MAPK and PI3K/Akt.
Q & A
Q. What are the established synthetic routes for 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid?
The compound is typically synthesized via cyclocondensation reactions. For example, similar triazole derivatives are prepared by refluxing hydrazinecarbothioamides in acidic media to form intermediates, followed by alkylation or oxidation steps . Another approach involves cyclo-condensation of substituted benzamidoacetic acids with aldehydes in the presence of acetic anhydride and sodium acetate, yielding oxazolone or triazole derivatives . Key steps include purification via recrystallization (water-ethanol mixtures) and characterization using melting point analysis and spectroscopy .
Q. How is the compound characterized structurally?
Structural confirmation relies on spectroscopic methods:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group, C-Br at ~600 cm⁻¹).
- NMR (¹H and ¹³C) resolves aromatic protons (δ 7.2–8.0 ppm for bromophenyl groups) and acetic acid side-chain protons (δ 3.5–4.0 ppm).
- X-ray crystallography provides definitive bond lengths and angles, as demonstrated for analogous triazole derivatives crystallized in monoclinic systems .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Stability studies indicate degradation under prolonged UV exposure or high temperatures (>150°C). Storage recommendations include desiccated conditions at 4°C to prevent hydrolysis of the triazole ring .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations optimize molecular geometry and predict electrophilic sites. For instance, the electron-withdrawing bromophenyl group increases the electrophilicity of the triazole ring, favoring nucleophilic attacks at the C-3 position. Frontier molecular orbital analysis (HOMO-LUMO gaps) further quantifies reactivity trends .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or antitumor activity often arise from assay variability (e.g., bacterial strain differences). Methodological solutions include:
Q. How does substituent variation on the triazole ring influence pharmacological activity?
Structure-Activity Relationship (SAR) studies show that electron-deficient groups (e.g., -Br, -NO₂) enhance antimicrobial potency by improving membrane penetration. Conversely, bulky substituents reduce activity due to steric hindrance. For example, 4-substituted derivatives with alkylthio groups exhibit higher antifungal activity than aryl analogs .
Q. What experimental designs optimize reaction yields for large-scale synthesis?
Yield optimization involves:
- Catalyst screening : Using p-toluenesulfonic acid (PTSA) instead of glacial acetic acid improves cyclocondensation efficiency.
- Solvent selection : Replacing ethanol with DMSO increases reaction rates due to higher polarity .
- Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates before final recrystallization .
Q. How do crystallographic studies inform polymorphism or co-crystal formulation?
Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking of bromophenyl groups) that influence solubility and stability. Co-crystallization with coformers like succinic acid modifies dissolution rates, critical for bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
